molecular formula C18H16ClF3N2O2 B2417789 N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1396784-63-6

N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2417789
CAS No.: 1396784-63-6
M. Wt: 384.78
InChI Key: YLLGVKSKEMYWTP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenyl halide.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with 4-(trifluoromethyl)phenyl halide under suitable conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-fluorophenyl)morpholine-4-carboxamide
  • N-(2-chlorophenyl)-2-(4-methylphenyl)morpholine-4-carboxamide
  • N-(2-chlorophenyl)-2-(4-nitrophenyl)morpholine-4-carboxamide

Uniqueness

N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLGVKSKEMYWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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